molecular formula C14H22N2O2 B12832759 tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate

tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate

Cat. No.: B12832759
M. Wt: 250.34 g/mol
InChI Key: JSXCPTWNVQDNND-GFCCVEGCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate typically involves the reaction of (S)-2-amino-1-phenylethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is typically catalyzed by bases such as sodium hydroxide or potassium carbonate. The process is scalable and can be carried out in large reactors under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective deprotection under acidic conditions without affecting other functional groups .

Biology

In biological research, the compound is used to protect amino groups in the synthesis of biologically active peptides and proteins. It helps in the study of enzyme-substrate interactions and protein folding .

Medicine

In medicine, tert-butyl carbamates are used in the synthesis of pharmaceutical intermediates. They are involved in the development of drugs that target specific enzymes or receptors .

Industry

Industrially, the compound is used in the production of agrochemicals, dyes, and polymers. It serves as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, leading to the formation of the free amine. This process is facilitated by the formation of a tert-butyl cation, which is stabilized by the surrounding solvent molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (2-aminoethyl)carbamate
  • tert-Butyl (2-amino-1-methylpropyl)carbamate

Uniqueness

tert-Butyl (S)-(2-amino-1-phenylethyl)(methyl)carbamate is unique due to its chiral center, which allows for the synthesis of enantiomerically pure compounds. This is particularly important in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-[(1S)-2-amino-1-phenylethyl]-N-methylcarbamate

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)12(10-15)11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3/t12-/m1/s1

InChI Key

JSXCPTWNVQDNND-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CN)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CN)C1=CC=CC=C1

Origin of Product

United States

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